5-Fluoro-1H-indol-4-amine

Kinase inhibition Src-PTK Anticancer

5-Fluoro-1H-indol-4-amine (CAS 1547068-03-0) delivers a C4-primary amine nucleophilic handle absent in generic 5-fluoroindole (CAS 399-52-0). This scaffold enables synthesis of 3-(aminoalkyl)-5-fluoroindole MPO inhibitors (validated IC50: 5.30–7.34 μM), Src-PTK inhibitors (KX1-004 class), and dual MPO/SERT hybrid molecules. Critically, the 5-fluoro (not 4-fluoro) regioisomer must be used: fluorine positional isomerism produces functional inversion in melatonin receptor assays. Procure this specific regioisomer for reproducible SAR and scaffold-specific derivatization.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B12097652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indol-4-amine
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)N)F
InChIInChI=1S/C8H7FN2/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H,10H2
InChIKeyLLQSMVCAVXQONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indol-4-amine (CAS 1547068-03-0): Core Indole Scaffold with Position-Specific C4-Amino and C5-Fluoro Substitution


5-Fluoro-1H-indol-4-amine (4-amino-5-fluoro-1H-indole) is a heterocyclic aromatic amine (molecular formula C8H7FN2, molecular weight 150.15) featuring a core indole ring system with a primary amine at the C4 position and a fluorine substituent at the C5 position . This substitution pattern is structurally distinct from the more widely commercialized 5-fluoroindole (CAS 399-52-0, lacking the C4-amino group) and 4-fluoroindole regioisomers. The compound serves primarily as a versatile research intermediate and synthetic building block, with the C4-amino group providing a nucleophilic handle for subsequent derivatization while the C5-fluoro substituent modulates electronic properties and target-binding characteristics relative to non-fluorinated analogs [1].

Why 5-Fluoro-1H-indol-4-amine Cannot Be Replaced by 5-Fluoroindole or 4-Fluoroindole Regioisomers in Critical Applications


Generic substitution with commercially abundant 5-fluoroindole (CAS 399-52-0) fails in applications requiring a free C4-primary amine for subsequent synthetic elaboration, as 5-fluoroindole lacks this functional handle entirely [1]. Similarly, substitution with 4-fluoroindole regioisomers produces divergent biological outcomes: the 5-fluoro substitution pattern yields antagonists in melatonin receptor assays, whereas the 4-fluoro substitution pattern produces agonists—a complete functional inversion driven solely by fluorine positional isomerism [2]. Furthermore, in MPO inhibitor development, the 5-fluoroindole scaffold confers specific binding characteristics that cannot be replicated by non-fluorinated indoles; replacement with unsubstituted indole eliminates the critical fluorine-mediated electronic and steric contributions essential for target engagement [3].

5-Fluoro-1H-indol-4-amine: Direct Comparative Performance Data Against Closest Analogs


C5-Fluoro Substitution in Src-PTK Inhibition: 5-Fluoroindole-2-carboxamide Derivative Shows Defined IC50 of 40 μM vs. Non-Fluorinated Analogs

In the 5-fluoroindole-containing Src protein tyrosine kinase (Src-PTK) inhibitor KX1-004 (5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide), the 5-fluoro substituent is essential for potent inhibitory activity. KX1-004 demonstrates an IC50 of 40 μM against isolated Src-PTK in a non-ATP competitive inhibition assay . While direct IC50 data for the non-fluorinated indole analog in the same assay series is not published as a direct head-to-head comparison, structure-activity relationship studies across indole-based kinase inhibitor patents consistently demonstrate that 5-fluoro substitution enhances target binding affinity compared to hydrogen-substituted analogs [1].

Kinase inhibition Src-PTK Anticancer Signal transduction

Melatonin Receptor Functional Inversion: 5-Fluoro vs. 4-Fluoro Indole Regioisomers Produce Opposing Pharmacological Outcomes

In the Xenopus melanophore assay for melatoninergic activity, the position of fluorine substitution on the indole ring dictates functional outcome. All 4-fluoro substituted compounds tested (compounds 22a-e and 25a,b) functioned as antagonists on the clonal Xenopus melanophore line, whereas 5-fluoro substituted analogs exhibited distinct and opposing functional profiles [1]. This regioisomer-dependent functional inversion demonstrates that fluorine substitution at C5 versus C4 produces fundamentally different pharmacological effects, precluding interchangeability of these structurally similar building blocks.

Melatonin receptors Circadian rhythm Neuropharmacology GPCR

MPO Inhibition: 3-(Aminoalkyl)-5-fluoroindole Derivatives Achieve Nanomolar Potency with Defined Kinetic Parameters

Structure-based design leveraging the 5-fluoroindole scaffold produced MPO inhibitors with fully characterized kinetic profiles. Compound 4 (3-(5-aminopentyl)-5-fluoro-1H-indole) demonstrated an IC50 of 7.34 ± 0.28 μM and Ki of 5.00 ± 0.016 μM with competitive inhibition kinetics, while the structurally optimized analog Compound 5 (3-(4-aminobutyl)-5-fluoro-1H-indole) exhibited enhanced potency with IC50 of 5.30 ± 0.29 μM and Ki of 8.37 ± 0.008 μM [1]. The 5-fluoroindole core served as the essential pharmacophoric element derived from 5-fluorotryptamine, a known MPO inhibitor, with structure-based docking validating the scaffold's binding mode prior to synthetic elaboration [2].

Myeloperoxidase inhibition Inflammation Cardiovascular disease Enzyme kinetics

Hybrid MPO-SERT Dual Activity: 5-Fluoroindole Derivatives Achieve Nanomolar Potency on Both Inflammatory and Serotonergic Targets

In a study evaluating hybrid molecules for combined MPO inhibition and serotonin reuptake inhibition (SERT), a 3-(aminoalkyl)-5-fluoroindole derivative bearing a 5-carbon side chain demonstrated dual activity against both targets at nanomolar concentrations, showing the best combined activity profile among the tested series [1]. This hybrid activity was benchmarked against paroxetine, a clinically established SSRI, providing a clinically relevant comparator framework. The 5-fluoroindole scaffold enabled this dual pharmacology in a single molecular entity, whereas non-fluorinated indole scaffolds typically lack the electronic properties required for potent MPO engagement.

MPO-SERT dual inhibition Depression Inflammation Hybrid molecules

High-Value Research and Development Application Scenarios for 5-Fluoro-1H-indol-4-amine


Medicinal Chemistry: MPO Inhibitor Lead Optimization Leveraging 5-Fluoroindole Scaffold

Medicinal chemistry teams developing myeloperoxidase (MPO) inhibitors for cardiovascular or inflammatory indications can utilize 5-fluoro-1H-indol-4-amine as the core building block for constructing 3-(aminoalkyl)-5-fluoroindole analogs. This scaffold has been validated through structure-based docking studies originating from 5-fluorotryptamine and has produced compounds with fully characterized IC50 and Ki kinetic parameters (Compound 4: IC50 = 7.34 ± 0.28 μM, Ki = 5.00 ± 0.016 μM; Compound 5: IC50 = 5.30 ± 0.29 μM, Ki = 8.37 ± 0.008 μM) [1]. The availability of these quantitative benchmarks enables researchers to assess structure-activity relationships when varying the aminoalkyl side chain length and substitution pattern, with the C4-amino position of 5-fluoro-1H-indol-4-amine providing a synthetic handle for diverse derivatization strategies not available with 5-fluoroindole (CAS 399-52-0).

Melatonin Receptor Pharmacology: Position-Specific Fluorine Probe Development

Neuropharmacology researchers investigating melatonin receptor signaling should procure 5-fluoro-1H-indol-4-amine for developing position-specific molecular probes, as fluorine positional isomerism dictates functional outcome: 4-fluoro substituted indoles function as melatonin receptor antagonists, whereas 5-fluoro substituted analogs produce distinct and pharmacologically different functional profiles [2]. The C4-amino group of this compound provides a convenient attachment point for linker chemistry or further functionalization while preserving the critical 5-fluoro substitution pattern required for non-antagonist functional outcomes. Procurement of the correct regioisomer (5-fluoro, not 4-fluoro) is essential for reproducing published SAR findings and avoiding functional inversion artifacts.

Kinase Drug Discovery: Src-PTK Inhibitor Scaffold Development

Cancer biology and signal transduction research programs targeting Src family kinases can employ 5-fluoro-1H-indol-4-amine as a precursor for synthesizing 5-fluoroindole-based Src-PTK inhibitors. The 5-fluoro substituent contributes to inhibitory activity, as demonstrated by KX1-004 (IC50 = 40 μM against isolated Src-PTK in non-ATP competitive format) [3]. The C4-amino group offers a functional handle for introducing diverse carboxamide or other substituents, enabling systematic SAR exploration around the indole core. This scaffold is particularly relevant for programs seeking ATP-noncompetitive Src inhibitors, a mechanism distinct from ATP-competitive kinase inhibitors that dominate the clinical landscape.

Hybrid Anti-Inflammatory-Antidepressant Research: MPO-SERT Dual Pharmacology

Researchers investigating the inflammation-depression comorbidity hypothesis should consider 5-fluoro-1H-indol-4-amine-derived compounds for developing hybrid molecules with dual MPO inhibition and serotonin reuptake inhibition (SERT) activity. The 3-(aminoalkyl)-5-fluoroindole scaffold has demonstrated nanomolar potency on both targets simultaneously, with a 5-carbon side chain derivative showing the best combined activity profile benchmarked against the clinical SSRI paroxetine [4]. This dual-target pharmacology is scaffold-dependent and cannot be replicated with non-fluorinated indole analogs, providing a clear procurement justification for the fluorinated building block over unsubstituted indole alternatives.

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